BenchChemオンラインストアへようこそ!

WEHI-539 hydrochloride

BCL-XL selectivity BH3 mimetic profiling apoptosis pathway dissection

WEHI-539 hydrochloride is the first-in-class selective BCL-XL inhibitor, engineered to avoid BCL-2/BCL-W/MCL-1/A1 binding (>400-fold selectivity). Ideal for clean BCL-XL-specific interrogation in apoptosis studies, chemoresistance profiling, and synthetic lethality validation. Validated for in vitro/ex vivo use. Compare to ABT-199 (BCL-2-selective) and S63845 (MCL-1-selective) for unambiguous target deconvolution. High purity, batch-to-batch consistency ready for procurement.

Molecular Formula C31H30ClN5O3S2
Molecular Weight 620.183
CAS No. 2070018-33-4
Cat. No. B611807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-539 hydrochloride
CAS2070018-33-4
SynonymsWEHI-539 HCl;  WEHI539 HCl;  WEHI 539 HCl
Molecular FormulaC31H30ClN5O3S2
Molecular Weight620.183
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl
InChIInChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+;
InChIKeyGJBYTVIQTMIXGA-DYICZVFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WEHI-539 Hydrochloride (CAS 2070018-33-4): A Selective BCL-XL Inhibitor for Apoptosis Research


WEHI-539 hydrochloride is a small-molecule BH3 mimetic that functions as a potent and highly selective inhibitor of the anti-apoptotic protein BCL-XL, with an IC₅₀ of approximately 1.1 nM and a subnanomolar binding affinity (Kd = 0.6–1.4 nM) [1][2]. Discovered through structure-guided medicinal chemistry optimization by Lessene et al., this compound was the first small molecule capable of selectively antagonizing the prosurvival activity of BCL-XL at nanomolar potency, making it an invaluable tool for dissecting BCL-2 family biology [3].

Why BCL-XL-Targeting Compounds Cannot Be Interchanged: The Critical Selectivity Distinction of WEHI-539 Hydrochloride


BCL-2 family inhibitors are not functionally interchangeable. The first-generation BH3 mimetic ABT-263 (navitoclax) exhibits potent, multi-target inhibition of BCL-2, BCL-XL, and BCL-W (Ki ≤ 1 nM for each), while ABT-199 (venetoclax) is strictly BCL-2-selective [1]. In contrast, WEHI-539 hydrochloride was specifically engineered to avoid interaction with BCL-2 and BCL-W while retaining high-affinity binding exclusively to BCL-XL, achieving >400-fold selectivity over other prosurvival BCL-2 family members (BCL-2, BCL-W, MCL-1, and A1) [2]. This selectivity distinction is functionally consequential: substituting WEHI-539 with ABT-263 introduces confounding BCL-2/BCL-W inhibition that obscures BCL-XL-specific phenotypes, while substituting with ABT-199 yields no BCL-XL inhibition whatsoever, rendering the experiment uninterpretable for BCL-XL-dependent biology [3].

Quantitative Differentiation Evidence for WEHI-539 Hydrochloride Versus Closest BCL-XL Inhibitor Comparators


Selectivity Profile: WEHI-539 Hydrochloride Exhibits >400-Fold Discrimination for BCL-XL Over Other BCL-2 Family Members

WEHI-539 hydrochloride demonstrates greater than 400-fold selectivity for BCL-XL relative to BCL-2, BCL-W, MCL-1, and A1 [1]. Direct binding assays by surface plasmon resonance (SPR) established that WEHI-539 binds BCL-XL with a Kd of 1.4 nM, while its affinity for BCL-2 exceeds 750 nM, for BCL-W exceeds 550 nM, for MCL-1 exceeds 550 nM, and for A1 exceeds 550 nM [2]. In comparison, ABT-263 (navitoclax) exhibits Ki values of ≤1 nM for BCL-2, BCL-XL, and BCL-W, indicating a broad, non-selective inhibition profile [3].

BCL-XL selectivity BH3 mimetic profiling apoptosis pathway dissection

First-in-Class Designation: WEHI-539 as the First Selective BCL-XL Inhibitor with Nanomolar Potency

WEHI-539 (and its hydrochloride salt form) holds the distinction of being the first small molecule developed with nanomolar potency and high selectivity exclusively for BCL-XL [1][2]. Prior to its 2013 disclosure in Nature Chemical Biology, researchers lacked a chemical probe capable of cleanly discriminating BCL-XL-dependent biology from that governed by BCL-2 or MCL-1 without resorting to genetic knockout or knockdown approaches [3]. While later compounds such as A-1155463 and A-1331852 were subsequently developed as orally bioavailable BCL-XL inhibitors with improved drug-like properties, WEHI-539 remains the benchmark reference compound against which newer BCL-XL-selective agents are routinely compared in published studies [4].

first-in-class BCL-XL inhibitor chemical probe validation BCL-2 family tool compounds

Functional Dependence: MCL-1 Knockout Sensitizes Cells to WEHI-539-Induced Apoptosis

WEHI-539 hydrochloride induces apoptosis selectively in cells that are dependent on BCL-XL for survival. In mouse embryonic fibroblasts (MEFs) genetically engineered to lack MCL-1 (Mcl-1⁻/⁻), treatment with WEHI-539 potently triggered apoptosis, as evidenced by mitochondrial cytochrome c release and caspase-3 processing [1]. Importantly, the observed IC₅₀ of WEHI-539 was markedly reduced across a panel of cancer cell lines when MCL-1 was knocked down compared with non-silencing control cells, confirming that MCL-1 expression constitutes a primary resistance determinant to selective BCL-XL inhibition [2]. In contrast, deletion of other BCL-2 family members (BCL-2, BCL-W, or A1) did not render MEFs sensitive to WEHI-539-induced apoptosis, corroborating its high selectivity profile [3].

MCL-1 synthetic lethality BCL-XL dependency apoptosis priming

Physicochemical Profile: WEHI-539 Hydrochloride as an In Vitro/Ex Vivo Tool with Documented In Vivo Limitations

WEHI-539 hydrochloride exhibits physicochemical properties that define its appropriate use scope. The compound demonstrates a high degree of lipophilicity (LogP = 6.86, CLogP = 3.81) and extensive plasma protein binding, which, combined with the presence of a potentially labile hydrazone moiety, limits its utility to in vitro and ex vivo applications [1][2]. In contrast, the later-generation BCL-XL inhibitor A-1331852 was specifically engineered for oral bioavailability and improved in vivo pharmacokinetics, achieving favorable exposure in animal models [3]. This distinction is not a deficiency of WEHI-539 but rather a deliberate feature: the compound was optimized for target selectivity and binding affinity rather than drug-like properties, making it ideally suited for cell-based mechanistic studies where in vivo confounding factors (metabolism, protein binding, distribution) are either absent or carefully controlled [4].

chemical probe suitability in vitro tool compound BCL-XL inhibitor pharmacology

Radiosensitization Efficacy: WEHI-539 Synergizes with Fractionated Radiation in BCL-XL-Overexpressing Solid Tumors

In a 2022 study evaluating BCL-2 family inhibitors as radiosensitizers, WEHI-539 was directly compared with ABT-199 (BCL-2-selective) and S63845 (MCL-1-selective) across a panel of solid tumor cell lines [1]. The study found that high baseline BCL-XL expression and its upregulation during radiotherapy were predictive of radioresistance in head and neck squamous cell carcinoma (HNSCC) and synovial sarcoma cell lines. Treatment with WEHI-539 in combination with fractionated radiation resulted in synergistic augmentation of apoptosis specifically in these BCL-XL-dependent, radioresistant cell lines [2]. In contrast, non-small-cell lung cancer (NSCLC) cell lines did not show comparable benefit from BCL-XL inhibition, instead demonstrating radiosensitization primarily with MCL-1 inhibition [3]. This entity-specific differential response underscores the necessity of using a selective BCL-XL inhibitor such as WEHI-539 rather than a pan-BCL-2 family inhibitor when probing BCL-XL's specific contribution to therapeutic resistance mechanisms [4].

radiosensitization BCL-XL targeted therapy combination cancer treatment

Ovarian Cancer Combination Synergy: WEHI-539 Augments Carboplatin-Induced Apoptosis Where ABT-199 Fails

A 2017 study directly compared the ability of different BCL-2 family inhibitors to enhance carboplatin-induced apoptosis in ovarian cancer cell lines [1]. In Ovcar-4 and Ovsaho cells, WEHI-539 as a single agent at concentrations of 5 μM and 1 μM respectively caused noticeable PARP cleavage, indicating apoptosis induction . When combined with carboplatin, WEHI-539 augmented carboplatin-induced caspase 3/7 activity, PARP cleavage, and annexin V labeling [2]. Critically, the BCL-2-selective inhibitor ABT-199 failed to produce the same combinatorial effect, establishing that BCL-XL—not BCL-2—is the relevant prosurvival factor conferring carboplatin resistance in these ovarian cancer models [3]. This finding provides direct functional evidence that substitution of WEHI-539 with ABT-199 in this experimental context would yield a false-negative result.

ovarian cancer chemotherapy carboplatin synergy BCL-XL-mediated chemoresistance

Primary Research Applications for WEHI-539 Hydrochloride Based on Differentiated Evidence


Deconvoluting BCL-2 Family Redundancy in Apoptosis Signaling

Researchers investigating the overlapping and distinct roles of prosurvival BCL-2 family proteins should select WEHI-539 hydrochloride as the BCL-XL-selective arm of a comparative inhibitor panel. Its >400-fold selectivity for BCL-XL over BCL-2, BCL-W, MCL-1, and A1 [1] enables clean, target-specific interrogation when used alongside ABT-199 (BCL-2-selective) and S63845 (MCL-1-selective). This approach has been successfully employed in solid tumor radiosensitization studies where WEHI-539 revealed BCL-XL-specific contributions that would have been masked by pan-inhibitors such as ABT-263 [2].

Validating BCL-XL Dependency in MCL-1-Deficient or Chemoresistant Cancer Models

WEHI-539 hydrochloride is the optimal tool for confirming synthetic lethal relationships involving BCL-XL, particularly in cellular contexts where MCL-1 expression is low or absent. As demonstrated in Mcl-1⁻/⁻ MEFs, WEHI-539 robustly induces apoptosis selectively when MCL-1 is lacking, while cells expressing MCL-1 remain resistant [1]. Researchers investigating mechanisms of acquired resistance to MCL-1 inhibitors or those profiling tumor samples for BCL-XL dependency should use WEHI-539 to functionally validate whether BCL-XL is the relevant compensatory prosurvival factor.

Mechanistic Dissection of Chemoresistance in BCL-XL-Overexpressing Solid Tumors

For studies examining the molecular basis of chemoresistance in ovarian cancer, HNSCC, synovial sarcoma, or other solid tumors with documented BCL-XL overexpression, WEHI-539 hydrochloride is the appropriate chemical probe. Direct comparative data in ovarian cancer models show that WEHI-539 augments carboplatin-induced apoptosis, whereas the BCL-2-selective inhibitor ABT-199 does not, confirming that BCL-XL—not BCL-2—mediates the resistance phenotype [1]. Similarly, in HNSCC and synovial sarcoma, WEHI-539 synergizes with fractionated radiation, providing entity-specific radiosensitization that ABT-199 cannot recapitulate [2].

In Vitro Target Engagement and Cell-Based Mechanism-of-Action Studies (Non-In Vivo Applications)

Given WEHI-539 hydrochloride's established physicochemical limitations—including high lipophilicity (LogP = 6.86), extensive plasma protein binding, and the presence of a potentially labile hydrazone moiety—this compound is explicitly validated for in vitro and ex vivo experimental designs rather than in vivo pharmacology studies [1]. Researchers requiring a highly selective, well-validated BCL-XL inhibitor for cell culture, biochemical assays, or ex vivo tissue treatments will find WEHI-539 ideally suited for these applications. For in vivo animal studies, later-generation orally bioavailable BCL-XL inhibitors such as A-1331852 should be considered instead [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for WEHI-539 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.